N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a complex organic compound that features both benzothiazole and benzoxazole moieties These structures are known for their biological activity and are often found in compounds with pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Benzothiazole Moiety:
- Starting with 2-aminothiophenol and reacting it with acetic anhydride to form 2-acetylaminothiophenol.
- Cyclization with methyl iodide to introduce the methyl group at the 6-position, forming 6-methyl-1,3-benzothiazole.
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Formation of the Benzoxazole Moiety:
- Starting with 2-aminophenol and reacting it with ethyl chloroformate to form 2-ethoxycarbonylaminophenol.
- Cyclization with phosgene to form 2-oxo-1,3-benzoxazole.
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Coupling Reaction:
- The final step involves coupling the benzothiazole and benzoxazole moieties through a propanamide linker. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might involve continuous flow chemistry techniques, automated synthesis, and the use of catalysts to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and benzoxazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole moiety, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal strains.
Medicine: Explored for its anticancer properties, with studies focusing on its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Potential use in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is likely multifaceted, involving interactions with various molecular targets:
Molecular Targets: Enzymes involved in cell proliferation, such as kinases or proteases.
Pathways Involved: May inhibit key signaling pathways like the MAPK/ERK pathway, leading to reduced cell growth and increased apoptosis.
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which also exhibit antimicrobial and anticancer properties.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole, known for their biological activity.
Uniqueness: N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to the combination of benzothiazole and benzoxazole moieties, which may confer enhanced biological activity and specificity compared to compounds containing only one of these heterocycles.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-6-7-12-15(10-11)25-17(19-12)20-16(22)8-9-21-13-4-2-3-5-14(13)24-18(21)23/h2-7,10H,8-9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXCYLVZWKMYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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